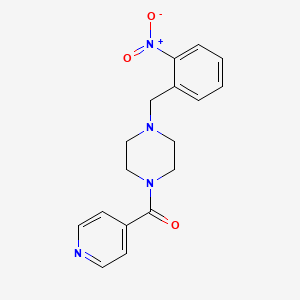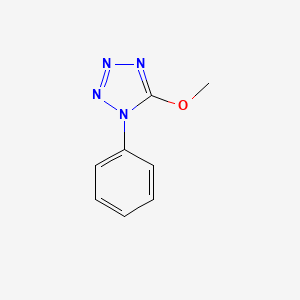
(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone is a complex organic compound. Its study involves understanding its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone involves multi-step chemical reactions. For example, Shahana and Yardily (2020) synthesized related compounds using UV, IR, 1H, and 13C NMR, and high-resolution mass spectrometry. The optimization of structural properties is typically achieved using density functional theory calculations (Shahana & Yardily, 2020).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed through spectroscopic methods like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction is also used for crystallographic and conformational analyses. DFT calculations help in understanding the equilibrium geometry, bonding features, and vibrational wave numbers (Huang et al., 2021).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including nucleophilic addition, Michael-type reactions, and cyclization processes. The reactivity patterns can be influenced by substituents and structural modifications, impacting their chemical properties (Pouzet et al., 1998).
Physical Properties Analysis
Physical properties such as melting points, boiling points, and solubility are determined experimentally. These properties depend on the molecular structure and are crucial for understanding the compound’s stability and reactivity under different conditions.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological molecules, are key to understanding the potential applications of these compounds. Studies often utilize DFT and molecular docking to predict these properties and their biological activities (FathimaShahana & Yardily, 2020).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Shahana and Yardily (2020) detailed the synthesis and spectral characterization of novel compounds related to the chemical . These compounds were synthesized and analyzed using various techniques like UV, IR, 1H, and 13C NMR, and high-resolution mass spectrometry. The structural optimization and theoretical vibrational spectra interpretation were made using density functional theory calculations. This research contributes to understanding the structural properties and potential applications of such compounds (Shahana & Yardily, 2020).
Antimicrobial and Antiviral Activity
- Sharma et al. (2009) synthesized and evaluated certain analogues of the compound for their antimicrobial and antiviral potential. While the compounds did not show effectiveness against tested bacterial strains, they demonstrated activity against certain fungi and viruses, suggesting potential applications in developing antifungal and antiviral agents (Sharma et al., 2009).
Antioxidant Properties
- Çetinkaya et al. (2012) synthesized derivatives of the compound and tested their in vitro antioxidant activities. The study found that these compounds possessed effective antioxidant power, indicating potential applications in fields where oxidative stress is a concern (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Molecular Docking Studies
- FathimaShahana and Yardily (2020) conducted molecular docking studies to understand the antiviral activity and pharmacokinetic behavior of an analogue of the compound. This research aids in comprehending how such compounds might interact with biological systems, potentially guiding the development of new drugs (FathimaShahana & Yardily, 2020).
Direcciones Futuras
The future research directions for this compound could involve exploring its potential biological activities, given the known activities of similar benzodioxin derivatives . This could include testing its activity against various enzymes or receptors, or investigating its potential therapeutic effects in cell or animal models.
Propiedades
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-2-4-11(5-3-10)16(18)12-8-14-15(9-13(12)17)20-7-6-19-14/h2-5,8-9H,6-7,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFLIZDYFKXDTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2N)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572271.png)

![(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572290.png)

![6-(2-furyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5572300.png)
![N',N''-1,2-ethanediylidenebis[2-(2,3,6-trimethylphenoxy)acetohydrazide]](/img/structure/B5572314.png)
![4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5572316.png)
![methyl 4-({[4-(cyanomethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5572319.png)
![5-chloro-6-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]nicotinic acid](/img/structure/B5572322.png)
![N-[4-(methylthio)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5572330.png)
![N-[4-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5572334.png)

![1-tert-butyl-4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5572357.png)
![1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5572362.png)